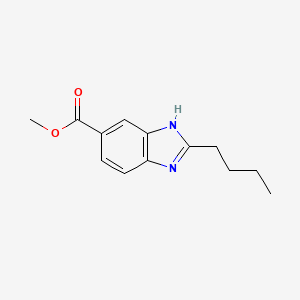

2-butyl-1H-1,3-benzodiazole-6-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of benzodiazole compounds exhibit significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa . In particular, modifications to the benzodiazole structure can enhance its efficacy as an antibacterial agent.

Mechanism of Action

The compound functions by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for developing new antibiotics . A study demonstrated that certain derivatives showed low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, suggesting a strong potential for clinical applications .

Agriculture

Pesticidal Properties

The compound has also been investigated for its potential use as a pesticide. Benzodiazole derivatives are known to exhibit fungicidal and herbicidal activities. Research indicates that these compounds can effectively control various plant pathogens, making them valuable in agricultural applications . The mechanism typically involves disrupting cellular processes in fungi, leading to their death.

Materials Science

Polymer Additives

In materials science, methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate can be used as an additive in polymers to enhance their thermal stability and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation . This application is particularly relevant in the production of high-performance materials used in automotive and aerospace industries.

Case Studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate typically involves the reaction of 2-butyl-1H-benzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mécanisme D'action

The mechanism of action of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Activité Biologique

Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate belongs to the class of benzodiazole derivatives , which are known for their significant pharmacological properties. The compound's structure features a benzodiazole ring combined with a carboxylate functional group, contributing to its biological activity.

The biological activity of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications in cancer and microbial infections .

- Protein-Ligand Interactions : It interacts with specific proteins, modulating their functions and influencing cellular pathways. This property is particularly valuable in drug design for targeting diseases at the molecular level .

Antimicrobial Activity

Research indicates that methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate exhibits antimicrobial properties , making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anticancer Properties

The compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating a dose-dependent reduction in cell viability. For instance, the compound's IC50 values indicate significant potency against specific tumor cells, highlighting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 3.1 |

| PC3 (Prostate) | 4.5 |

| DU145 (Prostate) | 5.0 |

Study on Anticancer Activity

In a study investigating the anticancer effects of methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate, researchers treated MCF-7 and PC3 cell lines with varying concentrations of the compound. Results showed that:

- MCF-7 Cells : Significant cytotoxicity was observed with an IC50 value of 3.1 μM.

- PC3 Cells : The compound exhibited an IC50 value of 4.5 μM, indicating effective growth inhibition.

These findings suggest that methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate could be developed further as an anticancer drug .

Investigation into Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited key enzymes involved in cancer progression and microbial metabolism. The binding affinity was assessed through molecular docking studies, confirming its potential as a selective inhibitor .

Propriétés

IUPAC Name |

methyl 2-butyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAJPXKGAMPIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563369 | |

| Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127007-36-7 | |

| Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.